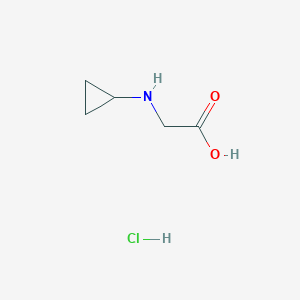
2-(Cyclopropylamino)acetic acid hydrochloride
描述
“2-(Cyclopropylamino)acetic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylamino)acetic acid hydrochloride” is represented by the formula C5H10ClNO2 . This indicates that the compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“2-(Cyclopropylamino)acetic acid hydrochloride” is a solid substance that should be stored at room temperature . Its molecular weight is 151.59 .科学研究应用
Scientometric Analysis in Herbicide Research
2,4-dichlorophenoxyacetic acid (2,4-D) is a herbicide extensively used worldwide for agricultural and urban pest control. A scientometric review provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity. This review, using a novel method, quantitatively visualized and summarized information about the development in this field, identifying global trends and research gaps in 2,4-D toxicology and mutagenicity, particularly focusing on gene expression, exposure assessment in vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Organic Acids in Industrial Applications
Organic acids, like acetic and lactic acids, have been utilized as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations, especially in high-temperature applications. These acids, due to their retardation performance, are used either with mineral acids or as standalone solutions. This review highlights the advancements, technology, and challenges associated with organic acids in oil and gas operations, especially focusing on formation damage removal and dissolution through various laboratory evaluation tests and field cases (Alhamad et al., 2020).
Environmental and Health Impact Studies
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds in environmental and health contexts are numerous. For instance, a systematic review evaluated the potential carcinogenic outcomes and mechanisms from exposure to 2,4-D, suggesting that while there are plausible hypotheses for carcinogenic modes of action, environmental exposures are not sufficient to support a causal relationship between exposure to 2,4-D and lymphohematopoietic cancers (Stackelberg, 2013).
Corrosion Inhibition in Industrial Processes
In industrial cleaning of metals in acidic solutions, organic acids have been used as corrosion inhibitors. These inhibitors, containing heteroatoms (O, S, N, and P) and π-electrons, prevent metallic dissolution in aggressive acidic solutions, as outlined in a review which describes recent major works in the field of metallic corrosion monitoring using organic inhibitors in acidic media (Goyal et al., 2018).
安全和危害
The safety information for “2-(Cyclopropylamino)acetic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
属性
IUPAC Name |
2-(cyclopropylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZBXBXDSGMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)acetic acid hydrochloride | |
CAS RN |
71922-63-9 | |
| Record name | Glycine, N-cyclopropyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
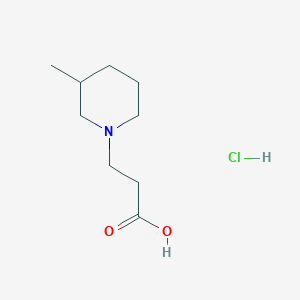
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
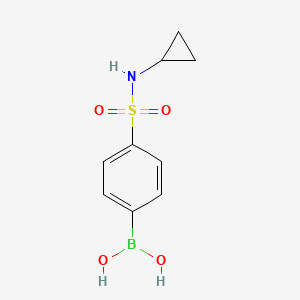
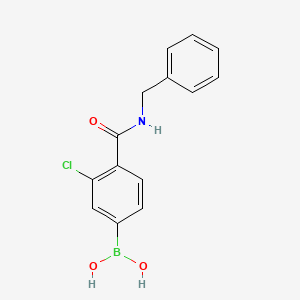
![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)
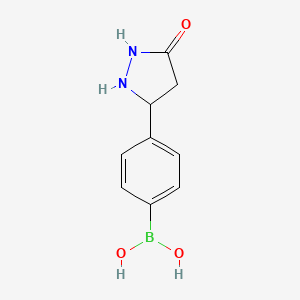
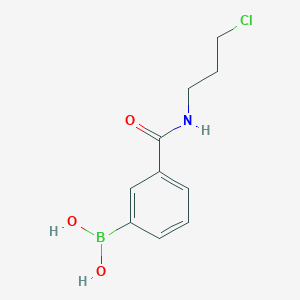
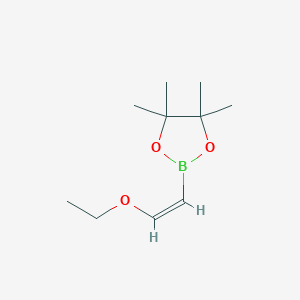

![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)

